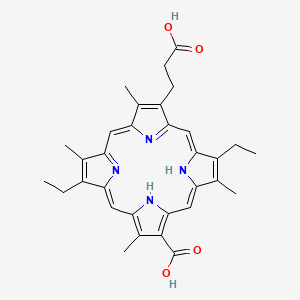
13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as in hemoglobin and chlorophyll. This particular compound is characterized by its unique structure, which includes multiple methyl and ethyl groups, as well as a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions to form the porphyrin macrocycle. Subsequent functionalization steps introduce the carboxylic acid and alkyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can produce significant quantities of the compound with consistent quality. Purification steps, such as chromatography and recrystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the porphyrin ring or the functional groups attached to it.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dehydrogenated compounds.
Scientific Research Applications
13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying porphyrin chemistry and for developing new synthetic methodologies.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of dyes, sensors, and catalysts.
Mechanism of Action
The mechanism of action of 13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, affecting their function. The compound’s photophysical properties enable it to generate reactive oxygen species upon light activation, which can induce cell damage and apoptosis in targeted cells.
Comparison with Similar Compounds
Similar Compounds
Coproporphyrin I: A similar porphyrin compound with different alkyl and carboxyl groups.
Protoporphyrin IX: Another porphyrin with distinct functional groups and biological roles.
Uroporphyrin: A porphyrin with additional carboxylic acid groups.
Uniqueness
13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid is unique due to its specific combination of methyl, ethyl, and carboxylic acid groups, which confer distinct chemical and physical properties. These properties make it valuable for various research and industrial applications.
Properties
CAS No. |
6988-86-9 |
|---|---|
Molecular Formula |
C32H34N4O4 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
13-(2-carboxyethyl)-7,17-diethyl-3,8,12,18-tetramethyl-21,24-dihydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C32H34N4O4/c1-7-19-15(3)22-11-23-17(5)21(9-10-30(37)38)28(35-23)14-27-20(8-2)16(4)24(34-27)13-29-31(32(39)40)18(6)25(36-29)12-26(19)33-22/h11-14,34,36H,7-10H2,1-6H3,(H,37,38)(H,39,40) |
InChI Key |
RZTRGMMZKUXSAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C)CC)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















